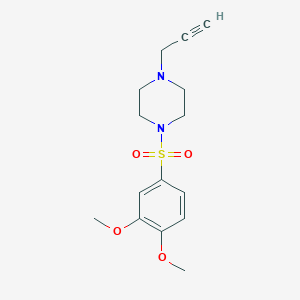
1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. DPP is a piperazine derivative that has shown promising results in various studies as an effective drug candidate for the treatment of different diseases.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has also been investigated for its potential use as an antifungal, antiviral, and antibacterial agent.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can induce cytotoxicity in cancer cells, which leads to their death. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition, 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is that it has shown promising results in various studies as an effective drug candidate for the treatment of different diseases. However, one of the limitations of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize its structure and improve its pharmacokinetic properties to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine and its potential interactions with other drugs.
In conclusion, 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a promising compound that has shown potential as a therapeutic agent for various diseases. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine involves the reaction of 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone with propargylamine and sodium hydride in DMF, followed by the reaction with p-toluenesulfonyl chloride in the presence of triethylamine. The final product, 1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine, is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-4-7-16-8-10-17(11-9-16)22(18,19)13-5-6-14(20-2)15(12-13)21-3/h1,5-6,12H,7-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWKAOWJPLQBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC#C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)
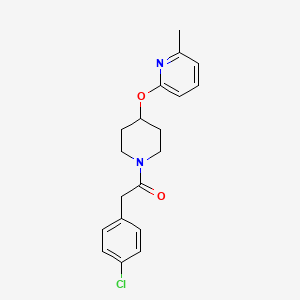
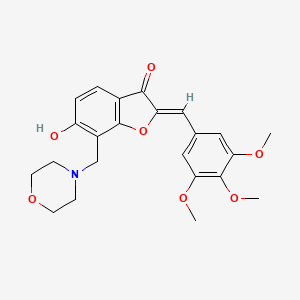

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2509367.png)
![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)
![5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2509369.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509371.png)
![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2509373.png)
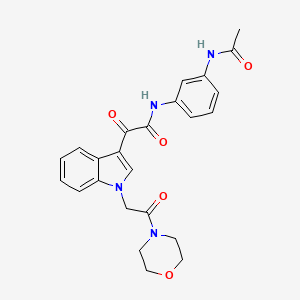
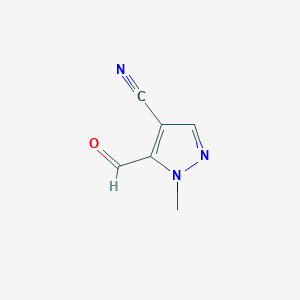

![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)